Ferrous bisglycinate

Descripción general

Descripción

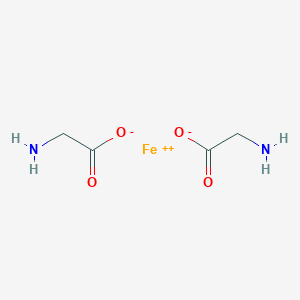

Ferrous bisglycinate is an iron (II) chelate formed by the reaction of ferrous ions with glycine. This compound is used as a dietary supplement to address iron deficiency and anemia. It is known for its high bioavailability and reduced gastrointestinal side effects compared to other iron supplements .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ferrous bisglycinate is synthesized by reacting reduced iron with glycine in the presence of citric acid. The reaction typically occurs in an aqueous medium, and the product is spray-dried without removing the citric acid . Another method involves adding glycine and carbonyl iron dust to water, followed by the addition of ferrous sulfate heptahydrate and other stabilizing agents .

Industrial Production Methods: The industrial production of this compound involves large-scale reactors where the reaction between reduced iron and glycine is carried out under controlled conditions. The product is then spray-dried to obtain a fine, free-flowing powder that is highly hygroscopic .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form ferric bisglycinate.

Reduction: It can be reduced back to elemental iron under specific conditions.

Substitution: The glycine ligands can be substituted with other amino acids or chelating agents.

Common Reagents and Conditions:

Oxidation: Oxygen or hydrogen peroxide in an aqueous medium.

Reduction: Reducing agents like hydrogen gas or sodium borohydride.

Substitution: Other amino acids or chelating agents in an aqueous medium.

Major Products:

Oxidation: Ferric bisglycinate.

Reduction: Elemental iron.

Substitution: Various amino acid chelates.

Aplicaciones Científicas De Investigación

Pregnancy and Iron Deficiency Anemia

Recent systematic reviews and meta-analyses have highlighted the efficacy of ferrous bisglycinate in pregnant women. A study published in Nutrition Reviews indicated that this compound supplementation significantly improves hemoglobin levels while reducing GI adverse events by 64% compared to other iron salts . This is crucial as many pregnant women experience iron deficiency, which can lead to complications for both mother and child.

Key Findings:

- Higher Hemoglobin Concentrations: this compound resulted in a standardized mean difference (SMD) of 0.54 g/dL in hemoglobin levels among pregnant women .

- Reduced GI Side Effects: The incidence rate ratio (IRR) for GI adverse events was found to be 0.36, indicating a significantly lower risk compared to traditional supplements .

Children's Health

While the benefits of this compound are well-documented in pregnant women, studies involving children have shown mixed results. A systematic review indicated that although there were improvements in hemoglobin levels, these did not achieve statistical significance due to the limited number of trials conducted (n=4) . Further research is necessary to establish clear benefits for pediatric populations.

Comparative Efficacy

A comparative study showed that this compound (25 mg) is as effective as higher doses of ferrous sulfate (50 mg) in preventing IDA during pregnancy . This finding underscores the potential for lower dosing regimens with this compound, which may enhance patient compliance.

Case Study: Meta-Analysis on Efficacy

A meta-analysis involving 17 randomized controlled trials with over 1,100 participants demonstrated that this compound supplementation led to significant improvements in iron status markers such as hemoglobin and ferritin . The analysis emphasized the need for more extensive trials across diverse populations to fully understand the benefits of this supplement.

| Study Focus | Population | Key Outcomes |

|---|---|---|

| Pregnant Women | 9 Trials | Higher hemoglobin (SMD: 0.54 g/dL), fewer GI events (IRR: 0.36) |

| Children | 4 Trials | Non-significant improvement in hemoglobin |

| General Population | 4 Trials | Qualitative evaluation needed |

Mecanismo De Acción

Ferrous bisglycinate acts by replenishing iron stores in the body. The chelate is absorbed in the small intestine, where it dissociates to release ferrous ions. These ions are then incorporated into hemoglobin and other iron-containing proteins, facilitating oxygen transport and various metabolic processes .

Comparación Con Compuestos Similares

- Ferrous sulfate

- Ferrous fumarate

- Ferrous gluconate

- Sucrosomial iron

Comparison: Ferrous bisglycinate is unique due to its high bioavailability and reduced gastrointestinal side effects. Studies have shown that it is more effective in increasing hemoglobin levels and has fewer adverse effects compared to ferrous sulfate and ferrous fumarate . Sucrosomial iron also shows high bioavailability but is less commonly used .

Actividad Biológica

Ferrous bisglycinate is an iron supplement that has gained attention due to its enhanced bioavailability and reduced gastrointestinal (GI) side effects compared to traditional iron salts. This compound consists of ferrous iron chelated with two glycine molecules, which improves its absorption in the intestinal tract. This article reviews the biological activity of this compound, focusing on its efficacy in increasing hemoglobin levels, safety profile, and specific case studies that highlight its clinical applications.

This compound (C₄H₈FeN₂O₄) is a chelated form of iron where ferrous ions (Fe²⁺) are bound to two glycine molecules. This structure enhances stability and solubility, allowing for better absorption in the presence of dietary inhibitors like phytates found in cereals. The chelation prevents the iron from forming insoluble complexes, thereby facilitating its transport across the intestinal mucosa into the bloodstream .

Hemoglobin and Ferritin Levels

A systematic review and meta-analysis have shown that this compound supplementation significantly increases hemoglobin concentrations in pregnant women compared to other iron supplements. The findings are summarized in the following table:

| Study Type | Population | Treatment Duration | Mean Increase in Hb (g/dL) | Compliance Rate (%) | GI Adverse Events |

|---|---|---|---|---|---|

| RCT | Pregnant Women (n=187) | 8 weeks | 2.48 | Not reported | Lower than controls |

| Prospective Study | Pregnant Women (n=300) | 4 weeks | 2.12 | 96 | Minimal |

| Retrospective Analysis | Pregnant Women (n=374) | 58 days | 2.41 | >98 | 2.4% reported mild side effects |

These studies indicate that this compound not only improves hemoglobin levels but also demonstrates high compliance due to fewer side effects .

Comparison with Other Iron Supplements

This compound has been compared with other forms of iron supplements, such as ferrous fumarate and ferrous sulfate. The results indicate that this compound leads to better outcomes in terms of hemoglobin increase and lower incidence of gastrointestinal disturbances:

- Higher Hemoglobin Increase : Studies show a standardized mean difference (SMD) of 0.54 g/dL for hemoglobin increase when using this compound compared to other forms .

- Reduced GI Side Effects : The incidence rate ratio (IRR) for GI adverse events was significantly lower at 0.36 for those taking this compound, indicating a reduction by approximately 64% compared to other supplements .

Study by Abbas et al. (2023)

In a randomized double-blind clinical trial involving 187 pregnant women, those receiving this compound showed a mean increase in hemoglobin of 2.48 g/dL , significantly higher than the 1.32 g/dL increase observed in the control group receiving ferrous glycine sulfate (p ≤ 0.0001). Additionally, 89.2% of women in the this compound group achieved hemoglobin levels above 11 g/dL after treatment .

Study by Youssef et al. (2023)

A prospective longitudinal study with 300 pregnant women indicated that those taking this compound experienced an average hemoglobin increase of 2.12 g/dL , while those on other iron formulations showed much lower increases (0.8 g/dL and 0.9 g/dL). The study also highlighted a significant rise in ferritin levels among those taking this compound .

Safety Profile

This compound is generally well-tolerated among pregnant women, with a retrospective analysis indicating that 97.6% did not report any adverse events during supplementation . Mild gastrointestinal side effects were reported by only 2.4% , suggesting high tolerability compared to traditional iron supplements.

Propiedades

IUPAC Name |

2-aminoacetate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPOFCXYHMWROH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FeN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173978 | |

| Record name | Ferrous bisglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20150-34-9 | |

| Record name | Ferrous glycinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20150-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous bisglycinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ferrous bisglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron, bis(glycinato-.kappa.N,.kappa.O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS BISGLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFW1D987QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.